molecular formula C18H17BrN2OS B12313964 2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide

2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12313964
M. Wt: 389.3 g/mol
InChI Key: SYTKLWQVSVJKPU-UHFFFAOYSA-N
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Description

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C18H17BrN2OS This compound is characterized by the presence of a bromothiophene moiety, a naphthalene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Bromination: Thiophene is brominated to form 4-bromothiophene.

    Alkylation: 4-bromothiophene is then alkylated with methylamine to form 4-bromothiophen-2-ylmethylamine.

    Acylation: The resulting amine is acylated with naphthalen-1-ylacetyl chloride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(4-chlorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
  • 2-{(4-fluorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
  • 2-{(4-iodothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide

Uniqueness

The uniqueness of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the thiophene ring, for example, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H17BrN2OS

Molecular Weight

389.3 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl-methylamino]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H17BrN2OS/c1-21(10-15-9-14(19)12-23-15)11-18(22)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI Key

SYTKLWQVSVJKPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)Br)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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